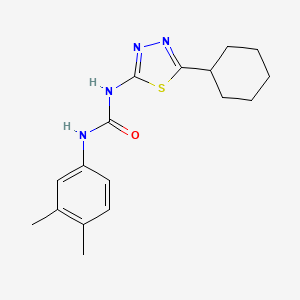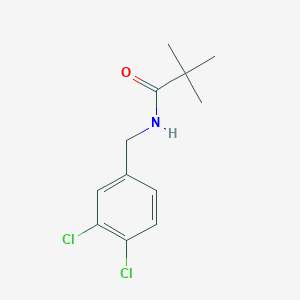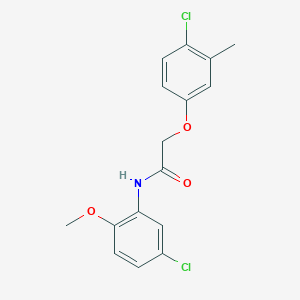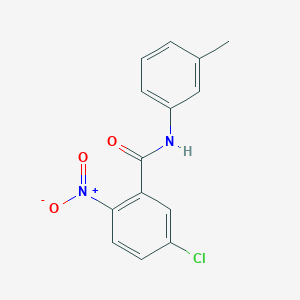![molecular formula C20H26N2O2 B5766251 2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5766251.png)
2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol, also known as MP-10, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MP-10 belongs to the class of phenylpiperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to involve modulation of the activity of various neurotransmitter systems in the brain. 2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been shown to act as an agonist at the 5-HT1A receptor, leading to increased serotonin neurotransmission. It also acts as an antagonist at the 5-HT2A receptor and as a partial agonist at the dopamine D2 receptor, leading to modulation of dopamine neurotransmission.
Biochemical and Physiological Effects:
2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been shown to exhibit a range of biochemical and physiological effects, including increased neurotransmitter levels in the brain, modulation of the activity of various neurotransmitter systems, and changes in behavior and cognition. 2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been found to have anxiolytic and antidepressant effects in animal models, and it has also been shown to improve cognitive performance in some studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has several advantages for use in lab experiments, including its high affinity for specific receptors and its ability to modulate neurotransmitter systems in the brain. However, there are also some limitations to its use, including its potential for toxicity at high doses and its complex mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol, including further exploration of its mechanism of action, investigation of its potential therapeutic applications in humans, and development of new derivatives with improved pharmacological properties. Additionally, more studies are needed to fully understand the potential risks and benefits of using 2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol in scientific research.
Métodos De Síntesis
The synthesis of 2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with 4-(2-methylphenyl)-1-piperazinecarboxylic acid, followed by reduction with sodium borohydride. The resulting product is then treated with formaldehyde and hydrochloric acid to yield 2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol. The synthesis method for 2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been extensively studied and optimized, and several variations of the method have been reported in the literature.
Aplicaciones Científicas De Investigación
2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit high affinity for the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. 2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain.
Propiedades
IUPAC Name |
2-ethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-24-20-14-17(8-9-19(20)23)15-21-10-12-22(13-11-21)18-7-5-4-6-16(18)2/h4-9,14,23H,3,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKKUJWETRAOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5268771 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766191.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5766198.png)
![3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5766201.png)

![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5766227.png)

![2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5766244.png)
![4-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5766259.png)
![2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766265.png)
![ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5766272.png)